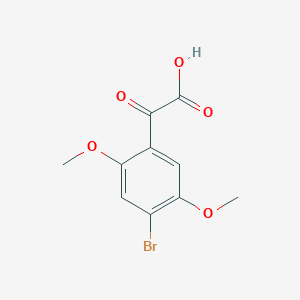

2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO5/c1-15-7-4-6(11)8(16-2)3-5(7)9(12)10(13)14/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAFCFNYOMKZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)C(=O)O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 4 Bromo 2,5 Dimethoxyphenyl 2 Oxoacetic Acid

Strategies for the Construction of the 4-Bromo-2,5-dimethoxyphenyl Core

The formation of the substituted phenyl ring is a critical phase in the synthesis. The regioselective introduction of the bromine atom onto the electron-rich dimethoxybenzene ring can be achieved through several methods.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a foundational method for the functionalization of benzene (B151609) derivatives. The two methoxy (B1213986) groups in the precursor, 1,4-dimethoxybenzene (B90301), are strongly activating, ortho-, para-directing groups. This electronic property facilitates the regioselective introduction of a bromine atom at one of the activated positions.

A common and direct approach is the bromination of 2,5-dimethoxybenzaldehyde (B135726). researchgate.netdesigner-drug.com In this reaction, the aldehyde group is a meta-director and a deactivator, but the powerful activating effect of the two methoxy groups governs the regioselectivity, directing the incoming electrophile to the position para to the C1-methoxy group and ortho to the C2-methoxy group. The reaction is typically performed by treating 2,5-dimethoxybenzaldehyde with bromine in a solvent like glacial acetic acid. mdma.chchemicalbook.com This catalyst-free bromination is efficient, though purification may be required to separate the desired 4-bromo isomer from the 6-bromo byproduct. designer-drug.com

Alternatively, 1,4-dimethoxybenzene can be used as the starting material. Its bromination can be achieved using various reagent systems, including hydrogen peroxide with ammonium (B1175870) bromide in acetic acid or Oxone® with sodium bromide. sciencemadness.org

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2,5-Dimethoxybenzaldehyde | Bromine (Br₂) | Glacial Acetic Acid | 56% | chemicalbook.com |

| 2,5-Dimethoxybenzaldehyde | Bromine (Br₂) | Glacial Acetic Acid | ~60% (after recrystallization) | mdma.ch |

| 1,4-Dimethoxybenzene | H₂O₂ / Ammonium Bromide | Glacial Acetic Acid | Not specified | sciencemadness.org |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromide Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, typically by coupling an organometallic reagent with an organic halide. However, the direct formation of aryl bromides via palladium-catalyzed C-H bromination is less common than the use of aryl bromides as substrates in these reactions.

While palladium catalysis is extensively used to functionalize existing aryl bromides, its application for the direct C-H bromination of an electron-rich substrate like 1,4-dimethoxybenzene is not a standard reported procedure for this specific core. Methodologies for palladium-catalyzed directed C-H halogenation have been developed, often requiring a directing group to achieve regioselectivity. nih.gov For instance, the halogenation of bipyridine N-oxides can be directed by the pyridine (B92270) or N-oxide functional group. nih.gov In principle, a similar strategy could be envisioned for a suitably functionalized dimethoxybenzene precursor, though electrophilic bromination remains the more straightforward and widely used approach for this particular substitution pattern.

Precursor Synthesis and Functional Group Interconversions

Another key intermediate, 2,5-dimethoxybenzaldehyde, can be prepared from p-methoxyphenol via a Reimer-Tiemann reaction followed by methylation. cqu.edu.cn Functional group interconversions are also crucial. For instance, once the 4-bromo-2,5-dimethoxyphenyl core is established, other functional groups can be introduced. A notable transformation is the formylation of 1-bromo-2,5-dimethoxybenzene (B144562) to yield 4-bromo-2,5-dimethoxybenzaldehyde (B105343). This can be accomplished using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride, providing the aldehyde necessary for further elaboration. chemicalbook.com

Introduction and Functionalization of the 2-Oxoacetic Acid Moiety

With the aromatic core in place, the next stage involves the construction of the α-keto acid side chain. This can be achieved through methods involving oxidation at the alpha-position or through condensation reactions.

Alpha-Oxidation Methods

A robust strategy to introduce the 2-oxoacetic acid moiety involves a two-step sequence starting with a Friedel-Crafts acylation followed by oxidation. sigmaaldrich.comorganic-chemistry.org First, 1-bromo-2,5-dimethoxybenzene undergoes Friedel-Crafts acylation with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 2-(4-bromo-2,5-dimethoxyphenyl)ethanone. libretexts.org

The resulting aryl methyl ketone is then subjected to α-oxidation. A classic and effective method for this transformation is the Riley oxidation, which uses selenium dioxide (SeO₂) to oxidize the α-methylene group of a ketone to a 1,2-dicarbonyl compound. chempedia.infoadichemistry.com This method can convert aryl methyl ketones into the corresponding aryl glyoxals, which can then be oxidized to the final α-keto acid. researchgate.netyoutube.com

An alternative route proceeds through an α-halo ketone intermediate. The 2-(4-bromo-2,5-dimethoxyphenyl)ethanone can be brominated at the alpha position to yield 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanone. This phenacyl bromide can then be oxidized to the α-keto acid. The Kornblum oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) to convert alkyl halides to carbonyl compounds, is a well-established method for oxidizing α-halo ketones. wikipedia.orgsynarchive.combch.ro

| Transformation | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| Acylation | 1-Bromo-2,5-dimethoxybenzene | Acetyl Chloride, AlCl₃ | 2-(4-bromo-2,5-dimethoxyphenyl)ethanone | Friedel-Crafts Acylation |

| Oxidation | 2-(4-bromo-2,5-dimethoxyphenyl)ethanone | Selenium Dioxide (SeO₂) | (4-bromo-2,5-dimethoxyphenyl)glyoxal | Riley Oxidation |

| Alpha-Halogenation | 2-(4-bromo-2,5-dimethoxyphenyl)ethanone | Bromine (Br₂) | 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | - |

| Oxidation | 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | Dimethyl Sulfoxide (DMSO), Base | (4-bromo-2,5-dimethoxyphenyl)glyoxal | Kornblum Oxidation |

Condensation Reactions with Carbonyl Precursors

Condensation reactions provide an alternative pathway to the α-keto acid side chain. One plausible route involves the reaction of an organometallic derivative of 1-bromo-2,5-dimethoxybenzene with a dialkyl oxalate, followed by hydrolysis to yield the α-keto acid.

Another conceptual approach starts from 1-bromo-2,5-dimethoxybenzene, which can be reacted with glyoxylic acid in the presence of a strong acid to form the corresponding mandelic acid, 2-hydroxy-2-(4-bromo-2,5-dimethoxyphenyl)acetic acid. sciencemadness.org Subsequent oxidation of the secondary alcohol in the mandelic acid intermediate would furnish the desired α-keto acid, 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid. organic-chemistry.org This oxidation can be achieved with various oxidizing agents.

Optimization of Reaction Pathways and Yields

The synthesis of this compound and its esters, which are common precursors, can be achieved through several methods, with a primary route being the Friedel-Crafts acylation of 1-bromo-2,5-dimethoxybenzene. mdpi.com The optimization of this pathway is crucial for maximizing yield and purity, thereby facilitating its use in subsequent derivatization.

The Friedel-Crafts acylation typically employs an acylating agent such as ethyl oxalyl chloride in the presence of a Lewis acid catalyst. mdpi.com The choice of catalyst, solvent, reaction temperature, and stoichiometry of reactants are critical parameters that influence the reaction's efficiency. While specific optimization studies for this compound are not extensively detailed in publicly available literature, general principles for the synthesis of aryl α-keto acids and esters can be applied. mdpi.comaurigeneservices.com

Key optimization strategies include:

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common choice for Friedel-Crafts reactions. youtube.com The molar ratio of the catalyst to the substrate must be carefully controlled to prevent side reactions and ensure complete conversion.

Solvent: Inert solvents such as dichloromethane (B109758) or carbon disulfide are typically used to facilitate the reaction while minimizing side products.

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction and prevent decomposition of the product. youtube.com

Purity of Reactants: The purity of 1-bromo-2,5-dimethoxybenzene and the acylating agent is paramount to achieving high yields and minimizing the formation of impurities that can be difficult to separate.

An alternative approach to α-keto esters involves the oxidation of corresponding aryl methyl ketones. organic-chemistry.org While not a direct synthesis of the target molecule, this highlights a potential pathway where optimization of the oxidation step would be key.

| Parameter | Condition | Rationale |

| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) | Activates the acylating agent for electrophilic aromatic substitution. youtube.com |

| Solvent | Inert solvents (e.g., CH₂Cl₂, CS₂) | Provides a medium for the reaction without participating in it. |

| Temperature | Low to ambient (e.g., 0 °C to RT) | Controls reaction rate and minimizes side reactions. youtube.com |

| Reactant Ratio | Stoichiometric control | Prevents polyacylation and ensures efficient use of starting materials. |

Chemo- and Regioselective Derivatization Pathways

The multiple functional groups of this compound allow for selective modifications, enabling the synthesis of a wide array of derivatives.

Transformations of the Carboxylic Acid Functionality (e.g., esterification, amide formation)

The carboxylic acid group is a prime site for derivatization through esterification and amide bond formation.

Esterification: The formation of esters can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For more sensitive substrates or to achieve higher yields, coupling agents or conversion to an acyl chloride followed by reaction with an alcohol can be employed. The synthesis of α-keto esters from their corresponding acids is a well-established transformation. organic-chemistry.org

Amide Formation: Amide synthesis involves the coupling of the carboxylic acid with a primary or secondary amine. Direct condensation can be challenging and often requires high temperatures. nih.gov More commonly, the carboxylic acid is activated using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). sphinxsai.comresearchgate.net Boronic acid catalysts have also been shown to facilitate amide bond formation. google.com

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄), Heat | Ester |

| Amide Formation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |

Reactions of the Ketone Carbonyl Group (e.g., oxime, hydrazone formation)

The ketone functionality provides a handle for the introduction of nitrogen-containing moieties such as oximes and hydrazones.

Oxime Formation: The reaction of the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime. This transformation is a standard method for the derivatization of carbonyl compounds.

Hydrazone Formation: Hydrazones are synthesized by the condensation of the ketone with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). ictp.itsoeagra.comwikipedia.org The reaction is typically carried out in an alcoholic solvent, sometimes with a catalytic amount of acid. ictp.it

| Derivative | Reagents | General Conditions |

| Oxime | Hydroxylamine hydrochloride, Base (e.g., pyridine) | Reflux in ethanol |

| Hydrazone | Hydrazine or substituted hydrazine | Reflux in ethanol, often with acid catalyst ictp.it |

Manipulation of the Aryl Bromide (e.g., nucleophilic aromatic substitution, metallation)

The aryl bromide is a versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position of the phenyl ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org It is a powerful method for the synthesis of arylamines.

While nucleophilic aromatic substitution (SₙAr) is another potential pathway for aryl halide modification, it typically requires strong activation by electron-withdrawing groups ortho or para to the leaving group, which is not the case in this molecule.

| Reaction | Key Components | Bond Formed |

| Suzuki Coupling | Aryl bromide, Boronic acid/ester, Pd catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Aryl bromide, Amine, Pd catalyst, Base, Ligand | C-N |

Modification of the Methoxy Groups (e.g., demethylation to phenolic derivatives)

The two methoxy groups on the aromatic ring can be cleaved to reveal the corresponding phenols. This transformation is significant as it can dramatically alter the electronic and biological properties of the molecule.

Demethylation: A common reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.orgnih.govnih.govcommonorganicchemistry.com The reaction is typically performed in an inert solvent like dichloromethane at low temperatures. The number of equivalents of BBr₃ can be adjusted to achieve either mono- or di-demethylation, although regioselectivity between the two methoxy groups can be challenging to control without further directing groups. Other strong acids such as HBr and HI can also effect ether cleavage, though often under harsher conditions. libretexts.orgwikipedia.orgmasterorganicchemistry.com

| Reagent | Conditions | Outcome |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), Low temperature | Cleavage of one or both methoxy groups to phenols. commonorganicchemistry.com |

| Hydrobromic Acid (HBr) | High temperature | Cleavage of methoxy groups. libretexts.org |

Chemical Reactivity and Mechanistic Investigations of 2 4 Bromo 2,5 Dimethoxyphenyl 2 Oxoacetic Acid

Acid-Base Equilibrium and Proton Transfer Kinetics

The carboxylic acid moiety of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid is the primary site of acidic behavior. The acidity of this group is influenced by the electronic effects of the adjacent α-keto group and the substituted phenyl ring. The α-keto group, being electron-withdrawing, enhances the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid.

The dissociation of the carboxylic acid in an aqueous solution can be represented by the following equilibrium:

C₁₀H₉BrO₅ + H₂O ⇌ C₁₀H₈BrO₅⁻ + H₃O⁺

Table 1: Estimated Acidity Data

| Compound | Functional Groups | Estimated pKa |

|---|---|---|

| This compound | Carboxylic acid, α-keto | < 4.6 |

| 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid | Carboxylic acid | ~4.6 smolecule.com |

Nucleophilic Additions and Substitutions at the Carbonyl Center

The electrophilic carbon atom of the α-keto group is susceptible to nucleophilic attack. wikipedia.orgbyjus.commasterorganicchemistry.com This reactivity is a hallmark of carbonyl compounds and leads to the formation of a tetrahedral intermediate. byjus.com The rate and reversibility of the addition depend on the strength of the nucleophile. masterorganicchemistry.com

Strong nucleophiles, such as Grignard reagents or organolithium compounds, would add irreversibly to the keto group, leading to the formation of a tertiary alcohol after acidic workup. Weaker nucleophiles, such as water, alcohols, and amines, would add reversibly. masterorganicchemistry.comyoutube.com The presence of the electron-donating methoxy (B1213986) groups on the phenyl ring may slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted phenylglyoxylic acid.

A general mechanism for nucleophilic addition is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a new single bond.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide intermediate is protonated, typically by a solvent or during an acidic workup, to yield the final alcohol product. byjus.com

Electrophilic Aromatic Reactions and Substituent Effects

The 4-bromo-2,5-dimethoxyphenyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring—two methoxy groups and a bromine atom—will determine the position of substitution. Methoxy groups are strongly activating and ortho-, para-directing due to their ability to donate electron density to the ring through resonance. The bromine atom is deactivating but also ortho-, para-directing.

Given the positions of the existing substituents, the most likely position for electrophilic attack would be the carbon atom ortho to one of the methoxy groups and meta to the bromine atom. The strong activating effect of the methoxy groups would likely overcome the deactivating effect of the bromine and the deactivating nature of the oxoacetic acid side chain.

Oxidative and Reductive Transformations of the Oxoacetic Acid Group

The oxoacetic acid group can undergo both oxidation and reduction.

Oxidation: Oxidative decarboxylation of α-keto acids can occur under certain conditions, leading to the formation of a carboxylic acid with one fewer carbon atom. For instance, treatment with oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) could potentially lead to the formation of 4-bromo-2,5-dimethoxybenzoic acid. The synthesis of α-keto acids can be achieved through the oxidation of α-hydroxy acids. organic-chemistry.orgacs.org

Reduction: The α-keto group can be reduced to a secondary alcohol, forming a mandelic acid derivative. archive.org Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. google.com Catalytic hydrogenation could also be employed. The reduction of phenylglyoxylic acid to mandelic acid has been achieved using amalgamated zinc in hydrochloric acid. archive.org

Table 2: Potential Redox Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | 4-bromo-2,5-dimethoxybenzoic acid |

Thermal and Photochemical Stability and Degradation Pathways

Thermal Stability: α-Keto acids can be susceptible to thermal decarboxylation, although this often requires elevated temperatures. The stability of α-ketoacyl peptides, for example, is influenced by the acyl side chain, and they can undergo hydrolysis at high temperatures. nih.govnih.gov Studies on α-ketoglutaric acid have shown it to be relatively stable under high-temperature conditions in alkaline environments. cambridge.orgproquest.com

Photochemical Stability: Aryl-α-keto acids are known to be photochemically active. Phenylglyoxylic acid, for instance, undergoes photodecarboxylation to form benzaldehyde (B42025). researchgate.netrsc.org This process is often dependent on the solvent and pH. researchgate.net The photochemical reactions of phenylglyoxylic acid derivatives have been shown to proceed through a triplet state, which can be influenced by substituents on the phenyl ring. rsc.org The presence of water can enhance the quantum yield of photodecarboxylation. rsc.orgacs.org It is plausible that this compound would exhibit similar photochemical reactivity, potentially leading to the formation of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) upon irradiation.

Studies on Reaction Kinetics and Proposed Mechanistic Pathways

While specific kinetic studies for this compound are lacking, the kinetics of reactions involving similar compounds can provide insights. For instance, the rate of photodecarboxylation of para-substituted phenylglyoxylic acids is influenced by the electronic nature of the substituent. rsc.org

In the context of photochemical reactions of phenylglyoxylic acid, several intermediates have been identified or proposed. Laser flash photolysis studies have detected the triplet state of phenylglyoxylic acid derivatives. rsc.org In the presence of a hydrogen atom donor, the corresponding α-carboxy-α-hydroxybenzyl radical can be formed. rsc.org In aqueous solutions, the triplet state of the corresponding benzaldehyde has been observed as a secondary intermediate. rsc.org For the title compound, analogous radical and triplet state intermediates would be expected in its photochemical degradation pathways.

Transition State Analysis in Model Reactions

There is currently no available research data or computational analysis regarding the transition states of reactions involving this compound. Investigations into the energy profiles, geometries of transition state structures, and activation energies for reactions involving this compound have not been reported.

Catalytic Effects on Reaction Rates and Selectivity

No studies have been published that investigate the effects of catalysts on the reaction rates or selectivity of chemical transformations involving this compound. Information on how different types of catalysts (e.g., acid, base, metal, or enzyme catalysts) might influence its reactivity, or direct the formation of specific products, is not present in the current scientific literature.

Computational and Theoretical Studies on the Molecular Structure and Reactivity of 2 4 Bromo 2,5 Dimethoxyphenyl 2 Oxoacetic Acid

Conformational Analysis and Energy Minima

Intramolecular Hydrogen Bonding and Interactions:A detailed analysis of potential intramolecular hydrogen bonds, for instance between the carboxylic acid proton and the adjacent ketone oxygen, has not been computationally investigated in the available literature.

Further theoretical research and publication in peer-reviewed scientific journals are required to generate the specific data necessary to populate the requested article structure.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic properties of compounds like 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid. These theoretical predictions can be benchmarked against experimental data to validate both the computational methods and the structural assignments. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for these purposes. soton.ac.ukuni-bonn.demdpi.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a crucial step in the structural elucidation of novel compounds. For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated to aid in the assignment of experimental resonances.

The prevalent method for such calculations is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed in conjunction with DFT. researchgate.net Functionals like B3LYP and basis sets such as 6-311++G(d,p) are commonly used for geometry optimization, followed by the NMR shielding tensor calculations. nih.govmdpi.com The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS), according to the equation δ = σ(ref) - σ(calc). researchgate.net

Solvent effects are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM), as chemical shifts can be sensitive to the solvent environment. The accuracy of the predictions depends on the level of theory and the correct consideration of the molecular conformation. For flexible molecules, a Boltzmann-weighted average of chemical shifts over several low-energy conformers is often necessary for accurate results. mdpi.com

For the aromatic protons and carbons of the phenyl ring in this compound, DFT calculations can predict the influence of the bromo, dimethoxy, and oxoacetic acid substituents on the chemical shifts. The electron-withdrawing nature of the bromine atom and the carbonyl groups, along with the electron-donating effect of the methoxy (B1213986) groups, creates a distinct electronic environment that is reflected in the calculated NMR parameters. acs.org Discrepancies between theoretical and experimental values are typically small, but can highlight interesting electronic or conformational effects not captured by the computational model. nih.gov

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical DFT calculations for analogous structures and are for illustrative purposes.)

| Atom | Predicted ¹³C Chemical Shift (δ, ppm) | Atom | Predicted ¹H Chemical Shift (δ, ppm) |

| C=O (acid) | 165.8 | H (acid) | 11.5 |

| C=O (keto) | 188.2 | H-3 | 7.35 |

| C-1 | 125.4 | H-6 | 7.05 |

| C-2 | 155.1 | OCH₃ (pos 2) | 3.90 |

| C-3 | 116.3 | OCH₃ (pos 5) | 3.85 |

| C-4 | 118.9 | ||

| C-5 | 152.7 | ||

| C-6 | 115.0 | ||

| OCH₃ (pos 2) | 56.8 | ||

| OCH₃ (pos 5) | 56.5 |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency analysis is instrumental in assigning the observed spectral bands to specific atomic motions.

DFT calculations, using functionals like B3LYP with basis sets such as 6-311++G(d,p), are highly effective for predicting the vibrational spectra of organic molecules. mdpi.com The process begins with the optimization of the molecule's geometry to a minimum on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated. It is a standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov

For this compound, the calculated spectrum would feature characteristic vibrational modes. These include:

O-H stretching of the carboxylic acid group, typically a broad band.

C=O stretching vibrations from both the keto and carboxylic acid groups, which are expected to be strong in the IR spectrum.

C-O stretching from the ether and carboxylic acid functionalities.

Aromatic C=C stretching and C-H stretching modes.

C-Br stretching , which appears at lower frequencies.

A detailed assignment can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. mdpi.com

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: These are hypothetical values based on typical DFT calculations for analogous structures and are for illustrative purposes.)

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| O-H Stretch (acid) | 3450 | High | Low |

| C-H Stretch (aromatic) | 3080 | Medium | High |

| C-H Stretch (methyl) | 2980 | Medium | Medium |

| C=O Stretch (keto) | 1735 | Very High | Medium |

| C=O Stretch (acid) | 1710 | Very High | Low |

| C=C Stretch (aromatic) | 1605, 1580 | High | Very High |

| C-O Stretch (ether) | 1250 | High | Low |

| C-Br Stretch | 650 | Medium | High |

Theoretical modeling of Ultraviolet-Visible (UV-Vis) absorption spectra is performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally.

The procedure involves first optimizing the ground-state geometry of the molecule using DFT. Then, TD-DFT calculations are performed on this optimized structure to obtain the vertical excitation energies and oscillator strengths. The oscillator strength is a theoretical measure of the intensity of an electronic transition. sharif.edu The choice of functional (e.g., B3LYP, CAM-B3LYP, ωB97XD) and basis set is critical for obtaining results that correlate well with experimental spectra. soton.ac.uk Solvent effects are crucial for UV-Vis spectra and are typically modeled using continuum models like PCM. mdpi.com

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring and n → π* transitions associated with the carbonyl groups. The calculations would predict the maximum absorption wavelengths (λ_max) and help in assigning these bands. For instance, the HOMO-LUMO transition often corresponds to the lowest energy absorption band. Analysis of the molecular orbitals involved in the main electronic transitions can provide insight into the charge-transfer characteristics of the molecule upon excitation. rsc.org

Table 3: Predicted Electronic Transitions for this compound in Methanol (Note: These are hypothetical values based on typical TD-DFT calculations for analogous structures and are for illustrative purposes.)

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 345 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 298 | 0.18 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 275 | 0.05 | n → π* (carbonyl) |

| S₀ → S₄ | 240 | 0.45 | HOMO-2 → LUMO+1 (π → π*) |

Computational Modeling of Reaction Mechanisms and Thermochemistry

DFT calculations can be used to model the potential energy surface of a reaction involving this compound, for example, its decarboxylation or its reaction with a nucleophile. The key to understanding the kinetics of a reaction is to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface.

The process involves identifying the reactants, products, and guessing an initial structure for the transition state. These geometries are then fully optimized. Frequency calculations are performed to confirm the nature of each stationary point: reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. aps.org

The electronic energy difference between the transition state and the reactants gives the activation energy barrier (E_a). The difference between the products and reactants gives the reaction energy (ΔE). By including zero-point vibrational energy (ZPVE) and thermal corrections from the frequency calculations, these can be converted to activation enthalpies (ΔH‡) and reaction enthalpies (ΔH_rxn). researchgate.netosti.gov Such calculations can provide fundamental insights into the feasibility and rate of a proposed chemical reaction.

Table 4: Hypothetical Thermochemical Data for a Reaction of this compound (Reaction: Nucleophilic addition to the keto-carbonyl group) (Note: These are hypothetical values based on typical DFT calculations for analogous reactions and are for illustrative purposes.)

| Parameter | Value (kJ/mol) |

| Electronic Activation Energy (E_a) | 65.2 |

| Enthalpy of Activation (ΔH‡) | 62.5 |

| Gibbs Free Energy of Activation (ΔG‡) | 85.0 |

| Electronic Reaction Energy (ΔE) | -45.8 |

| Enthalpy of Reaction (ΔH_rxn) | -48.1 |

| Gibbs Free Energy of Reaction (ΔG_rxn) | -30.3 |

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of molecular behavior in a condensed phase, such as a solution. mdpi.com An MD simulation numerically solves Newton's equations of motion for a system of particles, using a force field to describe the potential energy of the system.

For this compound, an MD simulation would typically involve placing one or more molecules of the compound in a simulation box filled with explicit solvent molecules (e.g., water, methanol). researchgate.net The simulation would track the trajectory of every atom over a period of nanoseconds to microseconds.

Analysis of these trajectories can reveal crucial information about solvation and dynamics:

Solvation Shell Structure: Radial distribution functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms of the solute, revealing the structure of the solvation shells. mdpi.com

Hydrogen Bonding: The simulation can identify and analyze the dynamics of hydrogen bonds between the carboxylic acid group of the solute and the solvent molecules.

Conformational Dynamics: MD can explore the conformational landscape of the molecule, showing how it flexes and rotates in solution and the relative populations of different conformers.

Diffusion Coefficient: The mean square displacement of the molecule over time can be used to calculate its diffusion coefficient in the chosen solvent.

These simulations provide an atomistic-level understanding of how the compound interacts with its environment, which is fundamental to its chemical reactivity, solubility, and transport properties. nih.gov

Structure-Reactivity Relationships from a Theoretical Perspective

The reactivity of a molecule is intrinsically linked to its electronic structure. In this compound, the interplay between the substituted phenyl ring and the α-keto acid side chain governs its chemical behavior. Theoretical studies, typically employing Density Functional Theory (DFT), would be instrumental in elucidating these relationships by calculating various molecular descriptors.

Electronic Properties and Substituent Effects:

The benzene ring is substituted with a bromine atom and two methoxy groups. These substituents significantly modulate the electron density distribution of the aromatic system and, consequently, the reactivity of the entire molecule.

Methoxy Groups (-OCH₃): The methoxy groups are strong electron-donating groups due to the resonance effect of the oxygen lone pairs. They increase the electron density on the aromatic ring, particularly at the ortho and para positions. This activating effect would influence the sites susceptible to electrophilic attack.

The combined effect of these substituents makes the phenyl ring electron-rich, which in turn influences the electronic character of the attached α-keto acid moiety.

Frontier Molecular Orbitals (HOMO-LUMO):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity.

HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons, suggesting susceptibility to electrophilic attack. In this compound, the HOMO is expected to be largely localized on the electron-rich dimethoxy-bromophenyl ring.

LUMO: The energy and localization of the LUMO relate to the molecule's ability to accept electrons, indicating sites prone to nucleophilic attack. The LUMO is anticipated to be centered on the α-keto acid portion of the molecule, specifically the carbonyl carbons, which are electrophilic centers.

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution and reactive sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, which would be expected around the oxygen atoms of the methoxy and carboxylic acid groups. Regions of positive potential (blue) highlight electron-deficient areas prone to nucleophilic attack, anticipated around the carbonyl carbons and the acidic proton of the carboxylic acid.

Hypothetical Data Tables:

While specific experimental or calculated data for this compound is not available, the following tables represent the types of data that would be generated from computational studies to analyze its structure-reactivity relationship.

Table 1: Calculated Electronic Properties (Hypothetical)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule |

Table 2: Mulliken Atomic Charges on Key Atoms (Hypothetical)

| Atom | Predicted Charge (e) | Implication for Reactivity |

| C (carbonyl, keto) | +0.45 | Electrophilic site, susceptible to nucleophilic attack |

| C (carbonyl, acid) | +0.55 | Highly electrophilic site |

| O (carbonyl, keto) | -0.40 | Nucleophilic site |

| O (carbonyl, acid) | -0.50 | Nucleophilic site |

| O (hydroxyl) | -0.60 | Nucleophilic site and proton donor |

| H (hydroxyl) | +0.45 | Acidic proton |

| C (aromatic, attached to side chain) | -0.10 | Influenced by both ring substituents and side chain |

| Br | -0.05 | Weakly electron-withdrawing/donating |

Analytical Methodologies for Research Characterization and Quantification of 2 4 Bromo 2,5 Dimethoxyphenyl 2 Oxoacetic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid from complex mixtures, such as reaction media or biological matrices. The choice of technique depends on the specific analytical goal, whether it be preparative isolation, purity assessment, or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar analyte. A typical method involves a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. researchgate.net The development of a robust HPLC method requires careful selection of the column, mobile phase, and detection parameters to achieve optimal separation and sensitivity. researchgate.net For instance, a simple, selective, and stability-indicating RP-HPLC method can be developed for analyzing the compound and its potential impurities. researchgate.net

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile (B52724) and Phosphate Buffer (pH 3.0) | The organic modifier (acetonitrile) and aqueous buffer control the elution and retention of the analyte. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. researchgate.net |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition for simple separations, while gradient elution, where the solvent composition is changed over time, is used for more complex mixtures. rjptonline.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and can influence separation efficiency. |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detector | UV/VIS Detector | Monitors the column effluent at a specific wavelength where the analyte absorbs light, often around 210-225 nm for aromatic compounds. researchgate.netresearchgate.net |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system for analysis. |

Method validation according to established guidelines ensures the procedure is selective, linear, precise, and accurate. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separation and identification but is generally reserved for thermally stable and volatile compounds. unb.br Due to its low volatility and polar carboxylic acid group, this compound is not directly suitable for GC-MS analysis. jfda-online.com To overcome this, chemical derivatization is required to convert the non-volatile acid into a more volatile and thermally stable derivative. jfda-online.comnih.gov

This process typically involves converting the polar -COOH group into a non-polar ester or silyl (B83357) ether. jfda-online.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach that replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. researchgate.net Once derivatized, the compound can be readily analyzed by GC-MS, which provides both retention time data for separation and a mass spectrum for structural confirmation. nih.gov The analysis of the TMS derivative of the related metabolite, 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), has been documented in metabolic studies. researchgate.netnih.gov

Table 2: Common Derivatization Approaches for GC-MS Analysis of Carboxylic Acids

| Derivatization Type | Reagent Example | Target Functional Group | Resulting Derivative |

| Silylation | BSTFA, MSTFA | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester |

| Alkylation | Trimethylanilinium hydroxide (B78521) (TMAH) | Carboxylic Acid (-COOH) | Methyl Ester |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Alcohols, Phenols, Amines | Fluoroacyl Ester |

The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the analyte.

Ultra-Performance Liquid Chromatography (UPLC), a form of high-resolution liquid chromatography, utilizes columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC. This results in significantly improved resolution, higher sensitivity, and much faster analysis times. sphinxsai.com UPLC is particularly advantageous for analyzing complex samples containing multiple closely-related compounds.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2C-B and its metabolites, including the related 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), has been developed using a column with 2.6 μm particles, which is characteristic of high-efficiency separations akin to UPLC. nih.gov Such methods often employ a gradient elution with a mobile phase of acetonitrile and water containing an additive like formic acid to ensure good peak shape and ionization efficiency for mass spectrometry. nih.gov

Table 3: Comparison of Typical HPLC and UPLC Parameters

| Parameter | Conventional HPLC | UPLC / UHPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Length | 100 - 250 mm | 50 - 150 mm |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.7 mL/min |

| Back Pressure | 1500 - 4000 psi | 6000 - 15000 psi |

| Analysis Time | 10 - 30 min | 1 - 10 min |

| Resolution | Good | Excellent |

The high resolution of UPLC allows for the separation of the target compound from structurally similar impurities or metabolites, which might co-elute in a standard HPLC run.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of a chemical reaction. libretexts.org For the synthesis of this compound, TLC can be used to track the consumption of the starting material and the formation of the product over time. youtube.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the pure starting material and, if available, the pure product. libretexts.org The plate is then developed in a suitable solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. youtube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

Table 4: Illustrative TLC Monitoring of a Reaction

| Time Point | Spotting Lane | Observation | Interpretation |

| t = 0 min | Reaction Mixture | One major spot with an Rf value matching the starting material. | Reaction has not yet started. |

| t = 30 min | Reaction Mixture | A faint spot for the product appears; the starting material spot is still strong. | Reaction is in progress. |

| t = 2 hours | Reaction Mixture | The product spot is now dominant; the starting material spot is very faint. | Reaction is nearing completion. |

| t = 4 hours | Reaction Mixture | Only the product spot is visible. | Reaction is complete. |

Optimizing chromatographic parameters is critical for achieving a successful separation. mastelf.com

Stationary Phase Selection : For a polar acidic compound like this compound, a reversed-phase stationary phase (e.g., C18 or C8) is the most common choice. rjptonline.org These non-polar phases retain the compound based on hydrophobic interactions.

Mobile Phase Optimization : The mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol, is a key variable. phenomenex.com Adjusting the ratio of organic to aqueous solvent controls the retention time; increasing the organic solvent content will decrease retention time in reversed-phase chromatography. ijnrd.org The pH of the mobile phase is also crucial. Maintaining an acidic pH (e.g., 2.5-3.5) suppresses the ionization of the carboxylic acid group, resulting in a less polar analyte that is better retained and exhibits a more symmetrical peak shape. mastelf.com

Detection Parameters : For UV detection, the wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. The aromatic ring system in this compound provides strong UV absorbance, and an optimal wavelength can be determined by scanning the UV spectrum of a pure standard.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for confirming the chemical structure and assessing the purity of this compound. eurekaselect.com A combination of techniques is typically used to provide a comprehensive structural characterization. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR : Would be expected to show distinct signals for the two aromatic protons, the two methoxy (B1213986) (-OCH₃) groups, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR : Would show signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the methoxy groups, and the two carbonyl carbons of the α-keto acid moiety.

Mass Spectrometry (MS) : Provides information about the mass of the molecule and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. A key feature in the mass spectrum of this compound would be the isotopic signature of the bromine atom, which presents as two peaks of nearly equal intensity (M and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This provides a clear marker for the presence of a single bromine atom in the molecule or its fragments.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for:

A broad O-H stretch from the carboxylic acid group.

A strong C=O stretch from the carboxylic acid carbonyl.

Another strong C=O stretch from the ketone carbonyl.

C-O stretches from the ether (methoxy) groups.

C-H stretches from the aromatic ring and methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule and is useful for quantification and purity checks. The substituted benzene ring acts as a chromophore, resulting in characteristic absorbance maxima in the UV region.

These analytical and spectroscopic methods, when used in combination, provide a robust framework for the comprehensive characterization, quantification, and purity assessment of this compound in a research context.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity, and their electronic environment. The aromatic region of the spectrum would be of particular interest, showing signals for the two protons on the phenyl ring. The chemical shifts of these protons would be influenced by the presence of the bromo and dimethoxy substituents. Additionally, the methoxy groups would each produce a singlet, and the carboxylic acid proton would appear as a broad singlet at a characteristic downfield chemical shift.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbon in the oxoacetic acid moiety and the carbons of the aromatic ring would be particularly informative for confirming the structure.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in establishing the connectivity between protons and carbons, further confirming the structural assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | 7.0 - 7.5 | Doublet | 1H |

| Aromatic H | 6.8 - 7.2 | Doublet | 1H |

| Methoxy H | ~3.9 | Singlet | 3H |

| Methoxy H | ~3.8 | Singlet | 3H |

| Carboxylic Acid H | >10 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (keto) | 180 - 190 |

| C=O (acid) | 165 - 175 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-C | 120 - 130 |

| Methoxy C | 55 - 65 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid, the O-H bond of the carboxylic acid, the C-O bonds of the methoxy groups, and the C-Br bond.

The presence of two carbonyl groups would likely result in two distinct stretching vibrations in the region of 1680-1760 cm⁻¹. The O-H stretch of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be observable. While a specific spectrum for the target compound is not available, analysis of related structures indicates that the C-Br stretching vibration can be expected in the fingerprint region. sunankalijaga.org

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching (Broad) |

| C=O (Ketone) | 1680 - 1720 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1760 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O (Ether) | 1000 - 1300 | Stretching |

| C-Br | 500 - 600 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, ESI-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS) would be employed.

LC-MS would allow for the separation of the compound from a mixture followed by its detection and mass analysis. ESI-MS is a soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻, confirming the molecular weight of the compound. The presence of a bromine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula. Fragmentation of the molecular ion would provide valuable structural information. Expected fragmentation pathways could include the loss of CO₂, H₂O, and methoxy groups. While specific fragmentation data for the target compound is scarce, studies on the related metabolite, 4-bromo-2,5-dimethoxyphenylacetic acid, have been conducted using gas chromatography-mass spectrometry (GC-MS), which can provide some insights into potential fragmentation patterns. uchile.cl

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₉BrO₅ |

| Molecular Weight | 288.99 g/mol (for ⁷⁹Br) / 290.99 g/mol (for ⁸¹Br) |

| [M-H]⁻ Ion (ESI-) | m/z 287.98 / 289.98 |

| [M+H]⁺ Ion (ESI+) | m/z 289.00 / 291.00 |

| Key Fragment Ions | Loss of CO₂, loss of CH₃, loss of OCH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the substituted benzene ring and the carbonyl groups.

The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the aromatic ring and the solvent used for the analysis. The presence of the dimethoxy and bromo substituents, as well as the oxoacetic acid side chain, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. A document on the related compound 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) reported a maximum absorbance at 293 nm in aqueous acid, which can serve as a rough estimate. swgdrug.org

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max Range (nm) |

| π → π | 250 - 300 |

| n → π | >300 |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

The process involves growing a single crystal of the compound and diffracting a beam of X-rays off the crystal lattice. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined. To date, there is no publicly available crystal structure for this compound. The availability of such data would be invaluable for definitively confirming its solid-state conformation and intermolecular interactions.

Role As a Key Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Substituted Arylacetic Acid Derivatives

The α-oxoacetic acid functionality of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid makes it a direct and efficient precursor to substituted arylacetic acids. The α-keto group can be selectively reduced to a methylene (B1212753) group through various well-established organic reactions, such as the Wolff-Kishner or Clemmensen reductions, to yield 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid.

This transformation is significant as the resulting arylacetic acid core is a key structural motif in many biologically active compounds. For instance, the related compound 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) has been identified as a major metabolite of the psychoactive phenethylamine (B48288) 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) nih.gov. The ability to synthetically access this arylacetic acid derivative and its analogues from the corresponding oxoacetic acid provides researchers with essential tools for metabolism studies, toxicology, and the development of reference standards. The carboxylic acid group itself can be further derivatized into esters, amides, and other functional groups, expanding its synthetic utility. smolecule.com

Application in the Construction of Complex Organic Molecules

The compound serves as a crucial starting material for constructing intricate molecular architectures. The dual reactivity of the oxoacetic acid moiety, combined with the bromo-substituted aromatic ring, allows for sequential and controlled modifications to build larger, more complex structures.

A notable application is in the synthesis of ligands for medical imaging. The scaffold of this compound is related to the core of potent serotonin (B10506) receptor agonists. For example, derivatives of this structure are used to create complex molecules like 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine ([11C]CIMBI-36), a radiolabeled agonist used as a tool for studying the 5-HT2A serotonin receptor in the brain with Positron Emission Tomography (PET) nih.gov. The synthesis of such molecules from the parent oxoacetic acid would involve a sequence of reactions, including reductive amination of the ketone and reduction or modification of the carboxylic acid, demonstrating its role as a key building block for sophisticated neurological research tools.

Utility in Divergent Synthetic Pathways to Analogues with Varied Substitutions

The distinct functional groups on this compound allow for divergent synthesis, a strategy where a single substrate is used to generate a library of structurally diverse compounds by selectively reacting different functional sites. beilstein-journals.org This capability makes the compound an exceptionally valuable scaffold for creating chemical libraries for drug discovery and structure-activity relationship (SAR) studies.

The three main reactive centers—the aromatic bromine, the ketone, and the carboxylic acid—can be addressed with high chemoselectivity:

The Bromine Atom: It serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination). This allows for the introduction of a wide variety of substituents, such as alkyl, vinyl, aryl, or amino groups, at the 4-position of the phenyl ring.

The Ketone Group: This group can undergo nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents), be reduced to a secondary alcohol, or be converted into imines and other derivatives.

The Carboxylic Acid Group: It can be readily transformed into esters, amides, acid chlorides, or alcohols (via reduction), providing another axis for structural diversification.

The following table illustrates potential divergent pathways from this single precursor:

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Structure/Modification |

| Aromatic Bromine | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl group replaces bromine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group replaces bromine | |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Amino group replaces bromine | |

| Ketone | Reduction | NaBH₄ | α-Hydroxy acid derivative |

| Grignard Reaction | R-MgBr | Tertiary alcohol derivative | |

| Reductive Amination | RNH₂, NaBH₃CN | α-Amino acid derivative | |

| Carboxylic Acid | Esterification | R-OH, acid catalyst | Ester derivative |

| Amide Coupling | R₂NH, coupling agent (e.g., EDC) | Amide derivative | |

| Reduction | LiAlH₄ or BH₃ | 1,2-Diol derivative |

Contribution to the Chemical Landscape for Structure Generation in Research

As a commercially available building block, this compound makes a significant contribution to the chemical landscape by providing a reliable starting point for the generation of novel structures. biosynth.com Its utility in creating diverse analogues (as described in section 6.3) enables researchers to rapidly explore chemical space around a privileged scaffold.

This is particularly relevant in medicinal chemistry, where the 2,5-dimethoxyphenethylamine framework is associated with activity at serotonergic and other central nervous system receptors. nih.gov By using this compound, chemists can systematically modify the structure to fine-tune pharmacological properties such as receptor affinity, selectivity, and metabolic stability. The development of PET radioligands like [11C]CIMBI-36 is a clear example of how this building block directly facilitates the creation of advanced tools for neuropharmacological research, ultimately helping to elucidate the mechanisms of neuropsychiatric disorders. nih.gov

Development of Novel Reagents and Synthetic Methodologies utilizing the Oxoacetic Acid Moiety

The α-oxoacetic acid (or α-keto acid) moiety is a unique functional group known for its distinct reactivity, which can be harnessed for the development of novel synthetic methods. While specific methodologies developed using this compound itself are not widely documented, its structure is well-suited for application in modern synthetic transformations that exploit the reactivity of α-keto acids.

These methodologies include:

Decarboxylative Reactions: α-Keto acids can undergo decarboxylation to generate acyl anion equivalents or other reactive intermediates that can participate in coupling reactions. This provides a pathway to ketones and other carbonyl compounds that is distinct from traditional methods.

Multicomponent Reactions: The α-keto acid group can participate in reactions like the Ugi or Passerini reactions, allowing for the rapid assembly of complex, peptide-like molecules from several simple precursors in a single step.

Photoredox Catalysis: Under photoredox conditions, α-keto acids can be precursors to acyl radicals, which can engage in a variety of carbon-carbon bond-forming reactions.

The presence of the bromo and dimethoxy substituents on the phenyl ring of this compound adds electronic and steric influences that could be used to tune the reactivity and selectivity of these novel synthetic methods, making it an ideal substrate for methodological research.

In Vitro Chemical Transformation Studies Relevant to Metabolic Pathways

Investigation of Oxidative Deamination Pathways in Model Systems (e.g., cell-free extracts, isolated enzymes as chemical catalysts)

Investigations into the metabolism of the related phenethylamine (B48288), 2C-B, have established that oxidative deamination is a primary transformation pathway. nih.govresearchgate.net This reaction, catalyzed by monoamine oxidase enzymes (MAO-A and MAO-B), involves the conversion of the ethylamine (B1201723) side chain into an aldehyde intermediate. nih.gov This intermediate, 4-bromo-2,5-dimethoxyphenylacetaldehyde, is then subject to further enzymatic action. In various in vitro systems, including rat liver homogenates and hepatocytes from multiple species (human, monkey, dog, rabbit, rat, and mouse), this aldehyde is subsequently oxidized to form acidic metabolites or reduced to form an alcohol. researchgate.netresearchgate.net

Specifically, the oxidation of the aldehyde intermediate by aldehyde dehydrogenase yields 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.gov This pathway has been identified as a major route in human metabolism, with BDMPAA being the most abundant metabolite found in the urine of users. nih.gov Another related acidic metabolite, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA), can also be produced through oxidative deamination pathways. nih.govresearchgate.net It is important to note that the target compound of this article, 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid, as a carboxylic acid derivative, would not itself undergo oxidative deamination, as it lacks the requisite primary amine group. The discussion of this pathway is relevant in the context of the formation of its structural analogs from precursor compounds like 2C-B.

Studies on O-Demethylation Reactions by Chemical Reagents or Enzymatic Models

O-demethylation represents a significant subsequent metabolic step for the products of 2C-B's oxidative deamination. nih.govresearchgate.net Studies utilizing human hepatocytes have shown that 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) can undergo demethylation. nih.gov This reaction results in the formation of hydroxylated metabolites.

The primary O-demethylated product identified is 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA). nih.gov In human urine, this metabolite accounts for a significant portion (13%) of the total detected metabolites, second only to BDMPAA. nih.gov In vitro studies with human hepatocytes confirm the production of demethylated compounds, indicating that cytochrome P450 (CYP) enzymes are likely involved in catalyzing this reaction. mdpi.comnih.gov While direct enzymatic studies on this compound are not detailed in the reviewed literature, the extensive evidence of O-demethylation in the structurally similar BDMPAA strongly suggests that the oxoacetic acid derivative would be a substrate for similar enzymatic systems.

Characterization of Chemical Products and Intermediates from In Vitro Biotransformation Models

The characterization of metabolites formed from the in vitro biotransformation of 2C-B provides a clear picture of the resulting chemical products. Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) are the primary analytical techniques used for the identification and quantification of these compounds following incubation in systems like hepatocytes or liver homogenates. researchgate.netnih.gov

The main products identified from the oxidative deamination and subsequent O-demethylation of 2C-B are summarized in the table below. These compounds represent the expected profile of metabolites in various in vitro models.

| Precursor Compound | Transformation Pathway | Resulting Product/Intermediate | In Vitro System |

| 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) | Oxidative Deamination | 4-Bromo-2,5-dimethoxyphenylacetaldehyde | Hepatocytes, Liver Homogenates |

| 4-Bromo-2,5-dimethoxyphenylacetaldehyde | Oxidation | 4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | Hepatocytes, Liver Homogenates |

| 4-Bromo-2,5-dimethoxyphenylacetaldehyde | Reduction | 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) | Hepatocytes |

| 4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | O-Demethylation | 4-Bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA) | Human Hepatocytes |

| 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) | O-Demethylation | 2-(4-Bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | Human, Monkey, Rabbit Hepatocytes |

This table is interactive. You can sort and filter the data.

The intermediate aldehyde, though not always directly detected due to its reactivity, is a key precursor to the stable alcohol and acid metabolites. researchgate.net The final characterized products are the result of these sequential oxidation, reduction, and demethylation reactions.

Comparative Chemical Transformations Across Different In Vitro Systems

Comparative studies using hepatocytes from different species have revealed notable differences in the metabolic profile of 2C-B, which informs the potential transformations of its derivatives. researchgate.net

A significant interspecies difference was the identification of 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), a novel metabolite found only after incubation with mouse hepatocytes. researchgate.net Another key difference was observed in the O-demethylation of the alcohol metabolite BDMPE. The resulting product, 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE), was produced by hepatocytes from humans, monkeys, and rabbits, but not from dogs, rats, or mice. researchgate.net

In contrast, the formation of the primary acidic metabolite, 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), appears to be a common pathway across most species tested, including humans and rats. researchgate.netresearchgate.netnih.gov However, the extent of subsequent O-demethylation to 4-bromo-2-hydroxy-5-methoxyphenylacetic acid is most clearly documented in human systems. nih.gov These species-specific variations highlight the importance of the choice of in vitro model for predicting metabolic pathways. Human hepatocytes and related systems (e.g., human liver microsomes) are generally considered the most relevant for predicting human metabolism. mdpi.comnih.gov

Mechanistic Elucidation of Enzymatic Reactions in a Chemical Context

From a chemical standpoint, the enzymatic transformations observed involve well-understood reaction mechanisms. The initial oxidative deamination of the 2C-B precursor is catalyzed by MAO, which contains a flavin adenine (B156593) dinucleotide (FAD) cofactor. The reaction proceeds via oxidation of the amine to an imine, which is then hydrolyzed to the corresponding aldehyde (4-bromo-2,5-dimethoxyphenylacetaldehyde) and ammonia. nih.gov

The subsequent fate of the aldehyde is determined by the enzymatic environment. Aldehyde dehydrogenases (ALDH) catalyze the oxidation of the aldehyde to a carboxylic acid (BDMPAA). nih.gov This involves the transfer of a hydride from the aldehyde to a nicotinamide (B372718) adenine dinucleotide (NAD+) cofactor.

O-demethylation reactions are characteristic of cytochrome P450 monooxygenases. mdpi.comnih.gov These enzymes utilize a heme cofactor to activate molecular oxygen. The mechanism involves the abstraction of a hydrogen atom from the methyl group, followed by oxygen rebound to form a hemiacetal intermediate. This intermediate is unstable and spontaneously decomposes to yield the demethylated phenol (B47542) and formaldehyde. The regioselectivity of demethylation (i.e., which of the two methoxy (B1213986) groups is removed) is determined by the specific CYP isozyme involved and its steric and electronic preferences for substrate binding. mdpi.com

Environmental Fate and Degradation Studies Chemical and Theoretical Perspectives

Photolytic Degradation Pathways under Simulated Environmental Conditions

No studies were found that investigated the degradation of 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid upon exposure to simulated or natural sunlight. Therefore, its photolytic half-life and the identity of any resulting photoproducts are unknown.

Hydrolytic Stability in Aqueous Environments

There is no available data on the hydrolytic stability of this compound. The rate of its breakdown in water at different pH levels, a key indicator of its persistence in aquatic environments, has not been documented.

Oxidative Degradation Processes (e.g., Fenton, ozonation, photocatalysis)

Information on the susceptibility of this compound to advanced oxidation processes is absent from the scientific literature. Studies employing methods such as Fenton chemistry, ozonation, or photocatalysis to degrade this compound have not been published.

Theoretical Modeling of Environmental Transformations and Persistence

No theoretical or computational studies were identified that model the environmental transformations, persistence, or potential degradation pathways of this compound. Such models are often used to predict the environmental behavior of chemicals in the absence of experimental data.

Emerging Research Directions and Unexplored Chemical Avenues

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like 2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoacetic acid to minimize environmental impact. mdpi.comnih.gov Traditional synthetic methods for α-keto acids and brominated aromatics often rely on hazardous reagents and generate significant waste. mdpi.comcambridgescholars.com Emerging research focuses on developing more sustainable alternatives.

Key green chemistry strategies include:

Use of Eco-Friendly Oxidants: Replacing toxic heavy metal oxidants with greener alternatives like molecular oxygen or hydrogen peroxide is a primary goal. mdpi.com These oxidants are cost-effective and produce minimal secondary pollution. mdpi.com

Biocatalysis: The use of enzymes, such as L-amino acid deaminases, presents a promising route for the synthesis of α-keto acids from corresponding L-amino acids under mild, aqueous conditions. researchgate.netnih.gov This approach offers high selectivity and reduces the need for harsh chemical processes. nih.gov

Photocatalysis: Light-driven reactions offer an environmentally benign method for oxidation, often proceeding at room temperature and utilizing air as the oxidant. mdpi.comorganic-chemistry.org

Electrochemical Synthesis: Anodic oxidation is being explored as a sustainable and atom-economical alternative for producing α-keto acids and their esters. mdpi.com

Sustainable Brominating Agents: Research into less hazardous brominating agents, such as N-Bromosuccinimide (NBS) or in-situ generation of brominating species from bromide/bromate mixtures, aims to replace the direct use of corrosive liquid bromine. cambridgescholars.comresearchgate.net

Green Solvents: The replacement of volatile organic compounds with greener solvents like water or deep eutectic solvents is being investigated to reduce environmental pollution. researchgate.netnih.gov

| Green Chemistry Approach | Reagents/Catalysts | Advantages |

| Catalytic Oxidation | Molecular Oxygen (O2), Heterogeneous Catalysts | Reduces raw material costs, minimizes secondary pollution, enhances atom economy. mdpi.com |

| Biocatalysis | L-amino acid deaminase (L-AAD) | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netnih.gov |

| Photocatalysis | Sunlight/Air, Organocatalysts | Utilizes renewable energy, mild conditions, minimal solvent use. mdpi.comorganic-chemistry.org |